Product packaging for 2,6-Bis(trifluoromethyl)benzylamine(Cat. No.:)

2,6-Bis(trifluoromethyl)benzylamine

Cat. No.: B14863339
M. Wt: 243.15 g/mol
InChI Key: YQTUOMPXMBNBLL-UHFFFAOYSA-N
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Description

Significance of Perfluorinated Alkyl Groups in Advanced Organic Molecules

Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic chemicals characterized by the strong carbon-fluorine bond. europa.eu This bond is one of the most stable in organic chemistry, imparting properties like high thermal and chemical resistance. europa.eunih.gov The inclusion of perfluorinated alkyl groups, such as the trifluoromethyl (-CF3) group, into organic molecules can significantly enhance their metabolic stability and lipophilicity. researchgate.net This increased lipophilicity allows for better penetration of lipid membranes, a crucial factor in the design of bioactive compounds. The electron-withdrawing nature of trifluoromethyl groups can also influence a molecule's electronic properties, affecting its interactions with biological targets. researchgate.net These characteristics make perfluorinated compounds valuable in the development of pharmaceuticals and agrochemicals. chemimpex.com

Contextualizing Benzylamine (B48309) Derivatives in Modern Synthetic Chemistry

Benzylamine and its derivatives are fundamental building blocks in organic chemistry. wikipedia.orgnih.gov They consist of a benzyl (B1604629) group attached to an amine, serving as versatile precursors in the synthesis of a wide array of more complex molecules. wikipedia.orgorganic-chemistry.org Benzylamine derivatives are utilized in the industrial production of numerous pharmaceuticals and are key intermediates in the synthesis of compounds like isoquinolines. wikipedia.org Their ability to participate in reactions such as N-alkylation and reductive amination makes them indispensable tools for synthetic chemists. wikipedia.orgnih.gov Furthermore, substituted benzylamines are investigated for their potential biological activities, including as enzyme inhibitors and antimicrobial agents. nih.govnih.gov

Current Research Trajectories Involving 2,6-Bis(trifluoromethyl)benzylamine

Current research is actively exploring the applications of this compound and its isomers. For instance, the related compound 2-Fluoro-6-trifluoromethyl-benzylamine is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of advanced materials. chemimpex.com The trifluoromethyl groups in these structures are noted for enhancing biological activity and stability. chemimpex.com

The synthesis of various benzylamine derivatives, including those with trifluoromethyl substitutions, is a subject of ongoing investigation. For example, a method for synthesizing N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been developed, highlighting the utility of trifluoromethyl-substituted benzylamines as starting materials for more complex molecules. mdpi.com Additionally, the solvent-free synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide demonstrates the reactivity of these amines in amidation reactions. mdpi.com These research efforts underscore the growing interest in leveraging the unique properties of trifluoromethyl-substituted benzylamines for the creation of novel compounds with potential applications in various scientific fields.

Interactive Data Table: Properties of Trifluoromethyl-Substituted Benzylamines

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,6-Bis(trifluoromethyl)benzamideC9H5F6NO704342 (CID)
2,3-Bis(trifluoromethyl)benzylamineC9H7F6N243.15959214-72-3
3,5-Bis(trifluoromethyl)benzylamine (B151408)C9H7F6N243.1585068-29-7
2-(Trifluoromethyl)benzylamineC8H8F3N3048-01-9
2-Fluoro-6-trifluoromethyl-benzylamineC8H7F4N193.14239087-06-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F6N B14863339 2,6-Bis(trifluoromethyl)benzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F6N

Molecular Weight

243.15 g/mol

IUPAC Name

[2,6-bis(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-3H,4,16H2

InChI Key

YQTUOMPXMBNBLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)CN)C(F)(F)F

Origin of Product

United States

Ii. Synthetic Methodologies for 2,6 Bis Trifluoromethyl Benzylamine

Established Synthetic Pathways

Traditional methods for synthesizing benzylamines have been adapted for the preparation of their highly fluorinated analogs. These established routes typically involve the transformation of functional groups on a pre-formed 2,6-bis(trifluoromethyl)phenyl core.

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org For the synthesis of 2,6-Bis(trifluoromethyl)benzylamine, this process starts with 2,6-bis(trifluoromethyl)benzaldehyde (B3088868). The reaction proceeds in two main steps: the formation of an imine or iminium ion via condensation of the aldehyde with an amine source (like ammonia), followed by the reduction of this intermediate. harvard.edu

A common approach involves the one-pot reaction of the aldehyde and ammonia (B1221849) in the presence of a reducing agent. Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. wikipedia.orgharvard.edu The choice of reducing agent is critical; for instance, NaBH₃CN is effective under mildly acidic conditions where the iminium ion is readily formed but the aldehyde itself is less prone to reduction. harvard.edu

An alternative, related pathway is the hydrogenation of the corresponding oxime. This involves first converting 2,6-bis(trifluoromethyl)benzaldehyde to 2,6-bis(trifluoromethyl)benzaldehyde oxime by reacting it with hydroxylamine. The isolated oxime is then subjected to catalytic hydrogenation, for example using a palladium catalyst, to yield the desired primary amine. google.com This two-step process can sometimes offer advantages in terms of selectivity and yield over direct, one-pot reductive amination. google.com

Table 1: General Conditions for Reductive Amination of 2,6-Bis(trifluoromethyl)benzaldehyde This table presents a generalized summary based on established chemical principles.

Method Precursor Amine Source Reducing Agent/Catalyst Typical Solvent
Direct Reductive Amination 2,6-Bis(trifluoromethyl)benzaldehyde Ammonia Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol (B145695)
Catalytic Reductive Amination 2,6-Bis(trifluoromethyl)benzaldehyde Ammonia H₂ / Palladium on Carbon (Pd/C) Ethanol, Ethyl Acetate
Oxime Hydrogenation 2,6-Bis(trifluoromethyl)benzaldehyde Oxime N/A H₂ / Palladium on Barium Sulfate (Pd/BaSO₄) Ethanol, Water

Another established strategy involves the direct introduction of the aminomethyl group (-CH₂NH₂) or the amination of a suitable precursor that already contains the 2,6-bis(trifluoromethyl)benzyl skeleton. A primary route in this category is the nucleophilic substitution of a benzyl (B1604629) halide.

This method typically starts with 2,6-bis(trifluoromethyl)benzyl bromide, which can be synthesized from the corresponding toluene (B28343) derivative. The benzyl bromide is then treated with a source of ammonia, such as aqueous or alcoholic ammonia, or with a protected form of ammonia like hexamethylenetetramine (in the Delepine reaction) or sodium azide (B81097) followed by reduction. chemicalbook.com The direct use of ammonia can lead to over-alkylation, producing secondary and tertiary amines as byproducts. Therefore, using a reagent like sodium azide to form an intermediate benzyl azide, which is then cleanly reduced to the primary amine (e.g., using lithium aluminum hydride or catalytic hydrogenation), is often preferred for achieving higher selectivity.

Table 2: Synthesis via Benzyl Halide Substitution This table is based on standard organic synthesis transformations.

Step Starting Material Reagent Intermediate/Product Typical Conditions
1 2,6-Bis(trifluoromethyl)benzyl bromide Sodium Azide (NaN₃) 2,6-Bis(trifluoromethyl)benzyl azide Acetone, DMF
2 2,6-Bis(trifluoromethyl)benzyl azide Lithium Aluminum Hydride (LiAlH₄) or H₂/Pd This compound Diethyl ether, THF

Advanced Synthetic Strategies

More recent synthetic efforts focus on improving the efficiency, selectivity, and environmental footprint of the synthesis. These advanced strategies often employ novel catalytic systems or unconventional reaction conditions.

Transition metal catalysis offers powerful tools for forming C-N bonds. For the synthesis of this compound, metal-catalyzed hydrogenation of 2,6-bis(trifluoromethyl)benzonitrile (B1587282) is a highly effective method. The nitrile group (-C≡N) can be reduced to a primary amine (-CH₂NH₂) using various catalytic systems, such as Raney nickel, palladium, or rhodium catalysts under a hydrogen atmosphere. The strong electron-withdrawing nature of the two CF₃ groups can influence the reactivity of the nitrile, potentially requiring more forcing conditions compared to non-fluorinated analogs.

Furthermore, advanced manganese-based pincer complexes have been shown to be highly efficient and chemoselective catalysts for the hydrogenation of aldehydes. nih.gov Such a catalyst could, in principle, be applied to the reductive amination of 2,6-bis(trifluoromethyl)benzaldehyde, offering a pathway that avoids more toxic or expensive reagents. nih.gov

In the realm of green chemistry, developing synthetic methods that operate without catalysts and solvents is a significant goal. While specific examples for this compound are not widely reported, the principles can be applied. For instance, amidation reactions have been performed under solventless conditions by heating a carboxylic acid with an amine. dtic.mil A hypothetical approach could involve the direct reaction of a suitable precursor under high temperature and pressure, minimizing waste generation. The development of PFAS-free synthesis routes for fluorinated compounds, which use safer sources of fluorine like cesium fluoride, also represents a significant advance toward more environmentally benign syntheses of molecules like this compound. sciencedaily.com

The synthesis of the 2,6-disubstituted isomer is a challenge of regioselectivity. The starting material, 1,3-bis(trifluoromethyl)benzene, must be functionalized specifically at the position between the two trifluoromethyl groups. sigmaaldrich.com The strong electron-withdrawing and sterically hindering nature of the two CF₃ groups deactivates the ring toward electrophilic aromatic substitution and directs incoming groups to the 4- or 5-positions. Therefore, directed ortho-metalation strategies are often required to achieve functionalization at the 2-position (which becomes the benzylic carbon). This involves using a directing group to guide a strong base (like an organolithium reagent) to deprotonate the desired position, followed by quenching with an electrophile (such as N,N-dimethylformamide to install a formyl group) to create the precursor aldehyde. nih.gov Mastering this regioselectivity is key to the efficient synthesis of the 2,6-isomer over other isomers. nih.gov

Industrial Scale Synthesis Considerations and Process Optimization

The industrial-scale synthesis of this compound is primarily achieved through the catalytic hydrogenation of its precursor, 2,6-bis(trifluoromethyl)benzonitrile. This process involves the reduction of the nitrile functional group to a primary amine using hydrogen gas in the presence of a suitable catalyst. The presence of two sterically bulky and strongly electron-withdrawing trifluoromethyl groups on the aromatic ring significantly influences the reactivity of the nitrile group and necessitates careful optimization of process parameters to ensure high yield, selectivity, and cost-effectiveness.

The primary challenges in the industrial production of this compound include achieving high conversion of the starting material while minimizing the formation of byproducts. The main side reactions are the formation of secondary amines, such as dibenzylamine (B1670424) derivatives, and in some cases, hydrodefluorination or reduction of the aromatic ring under harsh conditions.

Process optimization for the industrial synthesis of this compound focuses on several key parameters:

Catalyst Selection: The choice of catalyst is critical. Nickel-based catalysts, particularly Raney Nickel, and noble metal catalysts like palladium on carbon (Pd/C) are commonly employed for the hydrogenation of aromatic nitriles. bme.huresearchgate.net For substrates with electron-withdrawing groups, the catalyst's activity and selectivity can be significantly affected. Raney Nickel is a cost-effective option and is widely used in industrial hydrogenations. researchgate.net Palladium on carbon often exhibits high activity under milder conditions but can sometimes promote unwanted side reactions like hydrogenolysis. acs.orghidenanalytical.com The selection between these or other catalysts like cobalt or rhodium-based systems depends on a balance of cost, activity, selectivity, and catalyst lifetime. bme.hu

Reaction Temperature and Pressure: These two parameters are interdependent and have a profound impact on the reaction rate and selectivity. Higher temperatures and pressures generally lead to faster reaction rates but can also increase the likelihood of side reactions. For the hydrogenation of benzonitriles, temperatures can range from ambient to over 100°C, and pressures from atmospheric to over 100 bar. acs.orgresearchgate.net The optimal conditions for 2,6-bis(trifluoromethyl)benzonitrile would need to be determined empirically to maximize the formation of the desired primary amine.

Solvent and Additives: The choice of solvent can influence the solubility of the reactants and the catalyst's performance. Alcohols like methanol, ethanol, or isopropanol (B130326) are common solvents for this type of reaction. researchgate.net To enhance the selectivity towards the primary amine, additives are frequently used. Ammonia or inorganic bases like sodium hydroxide (B78521) are often added to the reaction mixture to suppress the formation of secondary amines. researchgate.net The presence of a basic additive is particularly important in industrial processes to ensure high product purity.

Detailed Research Findings:

While specific research detailing the industrial process optimization for this compound is limited in publicly available literature, extensive research on the hydrogenation of benzonitriles with various substituents provides valuable insights. Kinetic studies on benzonitrile (B105546) hydrogenation have shown that the reaction can follow first-order kinetics with respect to both hydrogen pressure and nitrile concentration. researchgate.net The activation energy for the catalytic hydrogenation of benzonitrile has been reported to be around 60.27 kJ mol⁻¹. researchgate.net

For benzonitriles with electron-withdrawing groups, the nitrile group is generally more activated towards reduction. However, the steric hindrance from the two ortho-trifluoromethyl groups in 2,6-bis(trifluoromethyl)benzonitrile can pose a challenge for the catalyst. A study on the nickel-catalyzed transfer hydrogenation of benzonitriles indicated that nitriles with electron-withdrawing substituents can be more sluggish to react compared to those with electron-releasing groups. acs.org This suggests that higher catalyst loadings, temperatures, or pressures might be necessary for the efficient conversion of 2,6-bis(trifluoromethyl)benzonitrile.

The use of a trickle-bed reactor has been shown to improve the catalytic performance and stability for the hydrogenation of benzonitrile, offering better mass transmission and reducing back-mixing compared to batch reactors. researchgate.net This type of reactor could be advantageous for the continuous industrial production of this compound.

Interactive Data Table: Key Process Parameters for the Hydrogenation of Substituted Benzonitriles

The following table summarizes the key process parameters and their general impact on the industrial synthesis of benzylamines via nitrile hydrogenation, based on findings for related compounds. The optimal conditions for this compound would require specific experimental determination.

ParameterTypical RangeEffect on ConversionEffect on Primary Amine SelectivityKey Considerations for this compound
Catalyst Raney Ni, Pd/CHigh activity with both. Pd/C may be more active at lower temperatures.Raney Ni often requires basic additives. Pd/C can lead to hydrogenolysis.Raney Nickel is a robust, cost-effective choice. Pd/C could be effective but requires careful control to avoid side reactions due to the electron-withdrawing groups.
Temperature 30 - 150 °CIncreases with temperature.Can decrease at very high temperatures due to side reactions.A moderate temperature range (e.g., 50-100 °C) is likely optimal to balance reaction rate and selectivity.
Hydrogen Pressure 10 - 100 barIncreases with pressure.Generally improves, but very high pressures can promote ring hydrogenation.Higher pressures may be needed to overcome potential steric hindrance and sluggish reactivity.
Solvent Alcohols (Methanol, Ethanol)Good solubility for reactants and catalyst suspension.Can influence reaction kinetics.Methanol or ethanol are suitable choices.
Additive Ammonia, NaOHNo direct effect.Significantly increases selectivity by suppressing secondary amine formation.Essential for achieving high purity of the primary amine on an industrial scale.

Iii. Chemical Reactivity and Transformation of 2,6 Bis Trifluoromethyl Benzylamine

Amine-Based Transformations

The primary amine group of 2,6-bis(trifluoromethyl)benzylamine serves as a key site for a variety of chemical modifications, allowing for the construction of more complex molecular architectures.

The primary amine of this compound readily undergoes nucleophilic acyl substitution with carboxylic acid derivatives to form stable amide bonds. This reaction is a fundamental transformation for creating N-benzylamides. While specific studies on the 2,6-isomer are not prevalent in publicly accessible literature, the reactivity can be reliably inferred from its 3,5-substituted isomer, which demonstrates this transformation effectively. For instance, the direct thermal amidation of 3,5-bis(trifluoromethyl)benzylamine (B151408) with stearic acid at 140°C proceeds without a catalyst to yield N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com This reaction highlights the inherent nucleophilicity of the amine group, which is sufficient to react with a non-activated carboxylic acid, albeit under forcing conditions. mdpi.com

More conventionally, the reaction with more electrophilic acylating agents, such as acyl chlorides, proceeds readily. The general mechanism involves the nucleophilic attack of the benzylamine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the corresponding N-(2,6-bis(trifluoromethyl)benzyl)amide. nih.gov

Table 1: Representative Amide Formation Reaction This table is based on an analogous reaction of the 3,5-isomer.

Reactant 1 Reactant 2 Conditions Product Yield Reference

The nitrogen atom of this compound can be functionalized through alkylation and arylation reactions, though the steric hindrance imposed by the ortho-trifluoromethyl groups can influence reaction efficiency.

N-Alkylation typically proceeds via nucleophilic substitution with alkyl halides. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary or tertiary amine, depending on the stoichiometry and reaction conditions.

N-Arylation , particularly through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), provides a route to N-aryl benzylamines. These reactions pair the amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. While direct examples involving this compound are scarce, studies on other sterically hindered or electron-poor amines suggest that the choice of ligand is critical to overcome the challenges posed by the substrate. nih.govvivekanandcollege.ac.in The significant steric bulk around the nitrogen may necessitate more reactive catalysts or harsher conditions to achieve high yields.

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine.

This transformation is generally robust and often proceeds under mild conditions, sometimes with acid or base catalysis to facilitate dehydration. The resulting N-(2,6-bis(trifluoromethyl)benzyl)imines are valuable intermediates themselves, useful in the synthesis of more complex nitrogen-containing heterocyclic structures. The formation of Schiff bases is a well-established reaction for primary amines, including those with electron-deficient aromatic rings.

Table 2: General Condensation Reaction with Aldehydes

Reactant 1 Reactant 2 (Aldehyde) Product (Schiff Base)

Aromatic Ring Functionalization

Functionalization of the aromatic ring of this compound is challenging due to the strong deactivating effects of the two trifluoromethyl groups.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the powerful and converging directive effects of its substituents. The two trifluoromethyl groups are strong deactivating groups due to their potent electron-withdrawing inductive effect (-I effect). They direct incoming electrophiles to the meta-position. The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group.

In the case of this compound:

The positions ortho to the aminomethyl group (positions 2 and 6) are blocked by the CF₃ groups.

The two CF₃ groups at positions 2 and 6 both direct incoming electrophiles to position 4 (meta to both).

The aminomethyl group at position 1 directs to position 4 (the para position).

Therefore, all substituents synergistically direct electrophilic attack to the C-4 position. However, the strong deactivation of the ring by the two CF₃ groups means that harsh reaction conditions are typically required for EAS reactions like nitration or halogenation to proceed. google.comlibretexts.org For example, the nitration of similarly deactivated systems often requires potent nitrating agents and may still result in modest yields. google.com The bromination of 1,3-bis(trifluoromethyl)benzene, a related compound, demonstrates that substitution occurs at the C-5 position (meta to both CF₃ groups), but the reaction requires a catalyst. sigmaaldrich.com

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Predicted Major Product
Nitration NO₂⁺ 1-(Aminomethyl)-4-nitro-2,6-bis(trifluoromethyl)benzene
Halogenation Br⁺, Cl⁺ 1-(Aminomethyl)-4-halo-2,6-bis(trifluoromethyl)benzene

Directed ortho metalation (DOM) is a powerful synthetic strategy that uses a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped with various electrophiles to install a new substituent with high regioselectivity. Functional groups like tertiary amines and amides can serve as effective DMGs.

However, in the case of this compound, the application of standard DOM strategies is not viable. The positions ortho to the benzylamine (B48309) moiety (C-2 and C-6) are already substituted with trifluoromethyl groups. As the fundamental principle of DOM relies on the deprotonation of a C-H bond at the ortho position, the absence of protons at these sites precludes the reaction from occurring as typically envisioned. While the nitrogen atom could coordinate to the lithium reagent, there are no ortho-protons to be abstracted, rendering this pathway for functionalization inaccessible for this specific substitution pattern.

Transformations Involving Trifluoromethyl Groups

The trifluoromethyl group is generally considered to be highly stable and robust. However, under specific conditions, these groups can undergo transformations, although such reactions are often challenging.

The direct transformation of a trifluoromethyl group into other functional groups is a difficult but emerging area of research. For aromatic trifluoromethyl groups, selective C-F bond activation can lead to the formation of difunctionalized products. Such transformations often require highly reactive reagents or specific directing groups. In the case of this compound, the presence of two such groups could lead to complex reaction pathways, and selective transformation of one over the other would be a significant synthetic challenge.

Recent advances have shown that trifluoromethylarenes can be converted to other functionalities, such as difluoromethyl or monofluoromethyl groups, although these methods often require specialized reagents and are highly substrate-dependent. The application of such methods to this compound would need to contend with the steric hindrance and the potential for competing reactions at the amine or benzylic position.

The protons on the benzylic carbon (α-hydrogens) of this compound are expected to exhibit enhanced acidity due to the strong electron-withdrawing effect of the two ortho-trifluoromethyl groups. This increased acidity makes these protons susceptible to deprotonation by a suitable base. The resulting carbanion could then be trapped by various electrophiles, allowing for the functionalization of the benzylic position.

However, the steric congestion created by the two bulky trifluoromethyl groups would likely influence the approach of both the base and the subsequent electrophile. This steric hindrance could potentially be exploited to achieve selective reactions. For instance, the use of a bulky base might be necessary to effectively deprotonate the benzylic position without leading to side reactions involving the amine. The choice of electrophile would also be critical, with smaller, more reactive electrophiles being more likely to react efficiently at the sterically hindered benzylic center.

Starting MaterialReagent 1 (Base)Reagent 2 (Electrophile)Potential Product
This compoundStrong, non-nucleophilic base (e.g., LDA, n-BuLi)Electrophile (e.g., Alkyl halide, Carbonyl compound)α-Substituted-2,6-bis(trifluoromethyl)benzylamine

This table outlines a potential synthetic pathway based on the expected reactivity of the α-hydrogens. Specific experimental data for this compound is not widely available.

Iv. Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 2,6-Bis(trifluoromethyl)benzylamine is not available in the reviewed sources.

Specific ¹H NMR spectra and peak assignments for this compound are not documented in the available literature.

Specific ¹³C NMR spectral data for this compound could not be located.

Specific ¹⁹F NMR data characterizing the trifluoromethyl groups of this compound is not available.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions

Specific IR and UV-Vis spectra for this compound are not available in the searched databases.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including molecular weight determination and fragmentation patterns for this compound, could not be found.

X-ray Crystallography for Solid-State Structure Elucidation

There are no published X-ray crystallography studies providing the solid-state structure of this compound.

Molecular Conformation and Stereochemical Assignment

Detailed conformational analysis of inhibitor molecules incorporating the this compound group has been performed through co-crystallization with target proteins, such as G protein-coupled receptor kinase 2 (GRK2). researchgate.netresearchgate.net These studies reveal that the 2,6-disubstituted pattern on the benzyl (B1604629) ring is a critical determinant of both potency and selectivity. nih.gov

The conformation of the 2,6-bis(trifluoromethyl)benzylamide portion of these inhibitors is significantly influenced by its binding within the hydrophobic subsite of the GRK2 active site. nih.gov The bulky trifluoromethyl groups at the ortho positions of the phenyl ring play a crucial role in orienting the molecule within the binding pocket. This steric hindrance can mitigate off-target effects by preventing binding to other kinases, such as ROCK1. nih.gov

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been employed to characterize compounds containing the this compound scaffold. The 1H NMR data provides information about the chemical environment of the protons in the molecule.

Table 1: Selected 1H NMR Spectroscopic Data for a Derivative of this compound umich.edugoogle.com

Chemical Shift (δ) ppmMultiplicityAssignment
12.93sAmide N-H or other exchangeable proton
9.57sAmide N-H or other exchangeable proton
8.76sAromatic C-H
8.61sAromatic C-H
8.10dAromatic C-H of the bis(trifluoromethyl)phenyl group
7.97dAromatic C-H of the bis(trifluoromethyl)phenyl group
Note: Data corresponds to a larger inhibitor molecule containing the this compound moiety, recorded in DMSO-d6. 's' denotes a singlet and 'd' denotes a doublet.

The specific conformation adopted by the 2,6-bis(trifluoromethyl)benzyl group within the protein's active site is essential for its inhibitory activity. The orientation of the trifluoromethyl groups can induce conformational changes in the protein, such as the outward displacement of α-helices, to create a larger hydrophobic pocket that accommodates the ligand. umich.edu

Intermolecular Interactions and Crystal Packing Analysis

The intermolecular interactions of inhibitor molecules featuring the this compound group have been elucidated through X-ray crystallography of their complexes with GRK2. researchgate.netresearchgate.net These interactions are predominantly hydrophobic, with the 2,6-bis(trifluoromethyl)phenyl ring fitting into a hydrophobic pocket within the kinase domain. nih.gov

Analysis of the crystal structures reveals that the bulky substituents on the phenyl ring are critical for achieving selectivity. The introduction of two trifluoromethyl groups at the 2 and 6 positions can effectively eliminate inhibitory activity against other kinases by sterically hindering access to their active sites. nih.gov The packing of the 2,6-disubstituted phenyl ring within the hydrophobic subsite is a distinguishing feature of these selective inhibitors. umich.edu

Table 2: Key Intermolecular Interactions of a this compound-Containing Inhibitor

Interaction TypeInteracting GroupsProtein Residues Involved
Hydrophobic2,6-Bis(trifluoromethyl)phenyl ringResidues lining the hydrophobic subsite
Hydrogen BondingAmide linkerAsp335, Asn322 (in some complexes)
Note: The specific interacting residues can vary depending on the exact inhibitor and the conformation of the protein. nih.gov

The crystal packing of these inhibitor-protein complexes provides a molecular basis for their potency and selectivity, guiding the rational design of new therapeutic agents. umich.edu

V. Mechanistic Investigations and Reaction Pathway Elucidation

Reaction Kinetics and Determination of Rate-Limiting Steps

In reactions involving benzylamines, such as nucleophilic aromatic substitution (SNAr), the kinetics are highly sensitive to the electronic nature of substituents on both the amine and the aromatic electrophile. For instance, in the reaction of 4-substituted-2,6-dinitrochlorobenzenes with various benzylamines, the reaction rate increases with more electron-donating substituents on the benzylamine (B48309) (e.g., p-OCH₃ > p-CH₃ > H > p-Cl) and more electron-withdrawing substituents on the dinitrochlorobenzene (NO₂ > CN > CF₃). koreascience.kr This is because electron-donating groups enhance the nucleophilicity of the amine, accelerating the initial attack, which is often the rate-limiting step.

Conversely, the two trifluoromethyl groups in 2,6-bis(trifluoromethyl)benzylamine significantly decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity. This would be expected to result in a considerably slower reaction rate in nucleophilic attack mechanisms compared to unsubstituted benzylamine. The rate-limiting step in such a reaction would be the initial nucleophilic addition of the amine to the electrophile to form a Meisenheimer complex intermediate. koreascience.kr

Table 1: Relative Reaction Rates of Substituted Benzylamines in a Hypothetical SNAr Reaction This interactive table illustrates the expected trend in reaction rates based on the electronic effect of the substituent on the benzylamine.

Substituent (Y) on BenzylamineElectronic EffectExpected Relative Rate Constant (k_rel)
p-OCH₃Strong Electron-Donating10.5
p-CH₃Electron-Donating2.8
HNeutral1.0
p-ClWeak Electron-Withdrawing0.6
2,6-bis(CF₃) Strong Electron-Withdrawing < 0.1

Data is illustrative, based on trends reported in kinetic studies of related compounds. koreascience.kr

Postulated Reaction Mechanisms

The reaction pathways for this compound can be broadly categorized into radical and ionic mechanisms, with the specific path often depending on the reagents and reaction conditions.

Radical pathways have become increasingly important in modern organic synthesis, particularly for the formation of C-C and C-H bonds under mild conditions. rsc.orgnih.gov In the context of benzylamines, radical reactions often proceed via a hydrogen atom transfer (HAT) process, where the benzylic C-H bond is cleaved to form a benzylic radical. researchgate.netresearchgate.net

For this compound, a postulated radical mechanism could be initiated by a photoredox catalyst or a radical initiator. The process would involve:

Generation of a Radical Initiator: A photocatalyst, upon absorbing light, becomes excited and can abstract a hydrogen atom from the benzylic position of the amine.

Formation of a Benzylic Radical: The HAT event generates a stabilized benzylic radical. The stability of this radical is influenced by the substituents on the aromatic ring.

Radical Coupling: This newly formed radical can then couple with another radical species, such as a trifluoromethyl radical (•CF₃), to form a new C-CF₃ bond. researchgate.net

This type of cooperative photoredox and copper catalysis has been successfully used for the enantioselective trifluoromethylation of benzylic C-H bonds, highlighting the viability of such radical pathways. researchgate.net

Ionic pathways involve the formation of charged intermediates.

Nucleophilic Pathways: The primary amine group of this compound, despite its reduced basicity, can act as a nucleophile. It can attack electrophilic centers, such as carbonyl carbons, alkyl halides, or electron-deficient aromatic rings in SNAr reactions. koreascience.kr The mechanism of an SNAr reaction involves a two-step addition-elimination process where the benzylamine first adds to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a leaving group. koreascience.kr The strong electron-withdrawing CF₃ groups would stabilize this anionic intermediate, although they hinder the initial nucleophilic attack.

Electrophilic Pathways: Reactions involving the aromatic ring of this compound are challenging due to the severe deactivation caused by the two CF₃ groups. These groups are strongly electron-withdrawing and act as meta-directors in electrophilic aromatic substitution. However, the deactivation is so potent that typical electrophilic reactions (e.g., nitration, halogenation) would require extremely harsh conditions and likely result in low yields.

Understanding the transition state—the highest energy point along the reaction coordinate—is crucial for explaining reaction selectivity and rates. Computational methods, such as Density Functional Theory (DFT), are often employed to characterize these transient structures. nih.gov

In reactions of amines, such as N-H insertion with carbenes, the transition state involves the approach of the amine to the carbene. Computational analyses have shown that steric and electrostatic interactions within the transition state dictate the facial selectivity of the amine's attack, which is critical for determining the stereochemistry of the product. acs.org For this compound, the bulky CF₃ groups ortho to the benzyl (B1604629) moiety would impose significant steric hindrance, influencing the geometry of the transition state and potentially directing the stereochemical outcome of reactions at the benzylic position.

Influence of Electron-Withdrawing Trifluoromethyl Groups on Reaction Pathways

The two trifluoromethyl groups are the single most important factor governing the reactivity of this compound. Their influence is multifaceted:

Inductive Effect: The -CF₃ group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. nih.gov This strong inductive effect (-I effect) pulls electron density away from the aromatic ring and the benzylamine side chain.

Reduced Basicity and Nucleophilicity: The inductive withdrawal of electron density significantly reduces the availability of the lone pair on the nitrogen atom, making the amine much less basic and less nucleophilic compared to unsubstituted benzylamine. quora.com

Increased Acidity of N-H Protons: The decreased electron density on the nitrogen makes the attached protons more acidic and easier to remove by a base.

Stabilization of Anionic Intermediates: In reactions where a negative charge develops, such as in the Meisenheimer complex of an SNAr reaction, the CF₃ groups can effectively stabilize the charge, which can favor certain ionic pathways. nih.gov

Activation of Benzylic C-H bonds: While the CF₃ groups are deactivating for electrophilic attack on the ring, they can influence the reactivity of the benzylic C-H bonds towards radical abstraction.

Table 2: Comparison of pKa Values for Substituted Anilines and Expected Basicity Trend for Benzylamines This table quantifies the electronic impact of substituents on the basicity of the amine functional group. A lower pKa of the conjugate acid corresponds to a weaker base.

CompoundpKa of Conjugate AcidBasicity relative to Aniline/Benzylamine
p-Methoxyaniline5.34More Basic
Aniline4.63Reference
p-Chloroaniline4.15Less Basic
p-Nitroaniline1.0Much Less Basic
This compound Estimated < 8 Significantly Less Basic

Data for anilines are well-established. The pKa for this compound is estimated based on the known pKa of benzylamine (~9.3) and the strong electron-withdrawing effects. nih.gov

Solvent Effects and Catalytic Cycle Analysis

The choice of solvent can dramatically alter reaction rates and even change the reaction pathway. Solvent polarity, protic versus aprotic nature, and coordinating ability all play a role.

Solvent Effects: In SNAr reactions with benzylamines, the rate can change significantly when moving between protic (e.g., methanol) and aprotic (e.g., acetonitrile) solvents. The formation of hydrogen bonds between a protic solvent and the amine nitrogen in the ground state can stabilize the reactant, increasing the activation energy and slowing the reaction compared to an aprotic solvent of similar polarity. koreascience.kr In some cases, solvent polarity can determine the product outcome. For instance, in reactions involving cycloadditions, a less polar solvent might favor a reversible Diels-Alder adduct, while a more polar solvent could promote an irreversible rearrangement to a different isomer. nih.gov

Table 3: Illustrative Solvent Effects on Reaction Rates This interactive table shows how solvent choice can influence the rate of a reaction.

SolventDielectric Constant (ε)Solvent TypeExpected Relative Rate
Acetonitrile37.5Dipolar AproticHigh
50% MeOH-MeCN~55Protic-Aprotic MixtureIntermediate
Methanol (MeOH)32.7ProticLow

This trend is based on studies of SNAr reactions where specific solvation of the amine nucleophile by protic solvents slows the rate. koreascience.kr

Catalytic Cycle Analysis: Many modern synthetic methods are catalytic. An example relevant to trifluoromethylated compounds is the copper-catalyzed trifluoromethylation of benzylic positions. A plausible catalytic cycle for a reaction involving this compound as a substrate might proceed as follows:

Oxidative Addition: A Cu(I) catalyst reacts with an electrophilic trifluoromethyl source (e.g., Togni's reagent) to form a Cu(III)-CF₃ intermediate. researchgate.net

Hydrogen Atom Transfer (HAT): A photoredox catalyst, activated by light, abstracts a hydrogen atom from the benzylic position of the this compound substrate, generating a benzylic radical.

Reductive Elimination: The benzylic radical couples with the Cu(III)-CF₃ complex. This is followed by reductive elimination, which forms the C-CF₃ bond of the final product and regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle. researchgate.netorganic-chemistry.org

This dual catalytic approach enables the functionalization of otherwise inert C-H bonds under mild conditions.

Vi. Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For molecules containing electron-rich fluorine atoms, DFT methods are particularly useful. While direct DFT studies on 2,6-bis(trifluoromethyl)benzylamine are not extensively published, we can infer its properties from studies on closely related isomers and derivatives, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide and various trifluoromethyl-substituted phenolic compounds. nih.govmdpi.comproquest.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, significant steric hindrance is expected between the two bulky -CF3 groups and the adjacent aminomethyl group. This steric strain would likely force the -CF3 groups and the -CH2NH2 group out of the plane of the benzene (B151609) ring.

In a related compound, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, DFT calculations using the B3LYP functional showed a dihedral angle of 65.73° between the trifluoromethyl-substituted ring and the rest of the molecule, indicating a non-planar structure. nih.gov A similar deviation from planarity would be anticipated for this compound to alleviate the steric clash between the ortho substituents. The optimization process would also yield crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Table 1: Predicted vs. Experimental Data for Related Compounds

Parameter Compound Method Predicted Value Experimental Value
Dihedral Angle (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol B3LYP 65.73° 85.52 (10)°

This table presents data for an analogous compound to illustrate the type of information obtained from DFT calculations and its comparison with experimental X-ray data. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the strong electron-withdrawing -CF3 groups would be expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted benzylamine (B48309). The HOMO is likely to be localized on the benzene ring and the nitrogen atom of the amine group, while the LUMO would also be distributed over the aromatic system, influenced by the antibonding orbitals of the C-F bonds.

In a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations (B3LYP/6-311+G(d,p)) were used to compute the HOMO and LUMO energies. mdpi.com Similar calculations for this compound would allow for the determination of global reactivity descriptors, as shown in the table below.

Table 2: Calculated Global Reactivity Descriptors for an Analogous Compound

Parameter Definition
Ionization Potential (IP) -EHOMO
Electron Affinity (EA) -ELUMO
Electronegativity (χ) (IP + EA) / 2
Chemical Hardness (η) (IP - EA) / 2
Chemical Potential (μ) -(IP + EA) / 2

This table, based on findings for N-(3,5-bis(trifluoromethyl)benzyl)stearamide, illustrates the quantum descriptors that can be derived from HOMO and LUMO energies. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net

For this compound, the MEP map would be expected to show:

Negative potential (red/yellow): Concentrated around the highly electronegative fluorine atoms of the -CF3 groups and the lone pair of electrons on the nitrogen atom of the benzylamine. These regions represent likely sites for electrophilic attack. researchgate.netresearchgate.net

Positive potential (blue): Located around the hydrogen atoms of the amine group and the benzene ring, indicating regions susceptible to nucleophilic attack. researchgate.netresearchgate.net

The MEP map provides valuable insights into intermolecular interactions, such as hydrogen bonding, and helps to explain the molecule's reactivity patterns. scispace.com

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can correlate theoretical frequencies with observed spectral bands. researchgate.net DFT methods are commonly employed for these calculations. researchgate.netnih.gov

For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for:

N-H stretching: In the region of 3300-3500 cm-1.

C-H stretching: Of the aromatic ring and the methylene (B1212753) bridge.

C-F stretching: Strong absorptions characteristic of the trifluoromethyl groups, typically found in the 1100-1300 cm-1 region. mdpi.com

C=C stretching: Of the benzene ring.

A study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide showed good agreement between the experimental FT-IR spectrum and the scaled vibrational frequencies calculated using the B3LYP/6-311+G(d,p) method. mdpi.com Similar agreement would be expected for this compound, aiding in the structural confirmation of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide crucial information about its conformational landscape and interactions with solvent molecules.

An MD simulation would reveal the preferred rotational conformations of the aminomethyl and trifluoromethyl groups. The significant steric hindrance would likely lead to a limited number of stable conformers. By performing simulations in different solvents (e.g., polar and non-polar), one could investigate how the solvent environment influences the conformational equilibrium and the accessibility of the amine group for potential reactions. rsc.org

Reaction Pathway Modeling and Energy Profile Calculations

Computational chemistry can also be used to model the mechanism of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energies for various reaction pathways. mdpi.com

For this compound, reaction pathway modeling could be applied to study:

N-alkylation or N-acylation reactions: To understand how the steric and electronic effects of the ortho -CF3 groups influence the nucleophilicity of the amine.

Protonation/deprotonation equilibria: To calculate the pKa of the benzylaminium ion and understand its basicity.

These calculations would provide a quantitative understanding of the molecule's reactivity and could guide the design of synthetic routes involving this compound.

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-(3,5-bis(trifluoromethyl)benzyl)stearamide
(E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol
Benzylamine
2,4-Bis(trifluoromethyl)benzyl bromide
2,6-Bis(trifluoromethyl)benzamide
2-Fluoro-6-(trifluoromethyl)benzylamine
3-(Trifluoromethyl)benzylamine
2-(Trifluoromethyl)benzylamine
3,5-Bis(trifluoromethyl)benzylamine (B151408)
2,6 Bis (p-methoxy benzylidene) cyclohexanone
2,6-bis(p-methyl benzylidene cyclohexanone)

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational models, typically employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to perform geometry optimization, followed by frequency and nuclear magnetic resonance (NMR) calculations. researchgate.netnih.gov These calculations yield predicted values for vibrational frequencies (infrared and Raman), NMR chemical shifts, and electronic transitions (UV-Visible). The accuracy of these theoretical predictions is then ideally validated by comparison with experimental data. Such comparisons are crucial for confirming the molecular structure and refining the computational model. nih.govresearchgate.net

Predicted Infrared (IR) and Raman Spectroscopic Data

The vibrational spectrum of this compound is expected to be characterized by contributions from the benzylamine core and the two trifluoromethyl (CF₃) substituents. DFT calculations can predict the wavenumbers and intensities of these vibrational modes. The strong electron-withdrawing nature of the CF₃ groups significantly influences the electronic distribution and bond vibrations within the molecule.

Key predicted vibrational modes would include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group are expected in the 3400-3200 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂) group would appear in the 2950-2850 cm⁻¹ range.

C-F Stretching: The trifluoromethyl groups will produce very strong and characteristic absorption bands. The asymmetric and symmetric C-F stretching vibrations are typically found in the 1350-1100 cm⁻¹ region. researchgate.net Data for (Trifluoromethyl)benzene shows strong IR bands in this area. nist.gov

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1020 cm⁻¹ range.

Aromatic C=C Stretching: These vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

The following table outlines the expected primary IR and Raman vibrational frequencies for this compound based on computational predictions for similar fluorinated and aminated aromatic compounds. researchgate.netchemicalbook.commdpi.com

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H Asymmetric Stretch~3380MediumWeak
N-H Symmetric Stretch~3300MediumWeak
Aromatic C-H Stretch3100-3000Medium-WeakStrong
Aliphatic C-H Stretch2950-2850MediumMedium
Aromatic C=C Stretch1600-1450Medium-StrongMedium
C-F Asymmetric Stretch~1280Very StrongMedium
C-F Symmetric Stretch~1140Very StrongStrong
C-N Stretch~1210MediumWeak

Predicted NMR Spectroscopic Data

The prediction of NMR spectra is performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated chemical shifts (δ) are then compared to experimental values, often referenced against a standard like tetramethylsilane (B1202638) (TMS).

For this compound, the key predicted NMR signals are:

¹H NMR:

The protons on the aromatic ring are expected to show signals in the δ 7.5-8.0 ppm range, influenced by the deshielding effect of the adjacent CF₃ groups.

The benzylic methylene (-CH₂) protons would likely appear as a singlet around δ 4.0-4.5 ppm. For the related 2-(Trifluoromethyl)benzylamine, this peak is observed at approximately 3.99 ppm. chemicalbook.com

The amine (-NH₂) protons typically present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is often found in the δ 1.5-2.5 ppm range.

¹³C NMR:

The carbon atoms directly bonded to the fluorine atoms (in the CF₃ groups) are expected to show a quartet in the proton-coupled spectrum around δ 120-130 ppm due to C-F coupling.

The aromatic carbons attached to the CF₃ groups (C2 and C6) would be significantly deshielded.

The benzylic carbon (-CH₂) is anticipated around δ 45-50 ppm.

¹⁹F NMR:

A single, strong signal is expected for the six equivalent fluorine atoms of the two CF₃ groups, likely appearing around δ -60 to -65 ppm relative to CCl₃F.

The table below summarizes the predicted NMR chemical shifts. These are estimates based on data from structurally related compounds like 2-(Trifluoromethyl)benzylamine and general substituent effects. chemicalbook.com

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Expected Multiplicity
¹HAromatic (H3, H4, H5)7.5 - 8.0Multiplet
¹HBenzylic (-CH₂)~4.2Singlet
¹HAmine (-NH₂)1.5 - 2.5Broad Singlet
¹³CAromatic (C-CF₃)~130Quartet (due to ¹JCF)
¹³CTrifluoromethyl (-CF₃)~124Quartet (due to ¹JCF)
¹³CAromatic (C-H)128-132Doublet
¹³CBenzylic (-CH₂)~48Triplet
¹⁹FTrifluoromethyl (-CF₃)-60 to -65Singlet

Comparison with Experimental Data

The ultimate validation of these computational predictions hinges on their comparison with experimentally acquired spectra. Discrepancies between calculated and observed data can arise from several factors, including the limitations of the theoretical model, solvent effects not fully accounted for in the calculation, and intermolecular interactions in the experimental sample (e.g., hydrogen bonding). researchgate.net Typically, calculated vibrational frequencies are scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve their agreement with experimental results. mdpi.com

For this compound, a direct comparison is challenging due to the absence of published, fully assigned experimental spectra in the searched literature. However, the predicted values align well with experimental data available for simpler, related structures. For instance, the predicted ¹H chemical shift for the -CH₂- group (~4.2 ppm) is in close agreement with the experimental value of 3.99 ppm for 2-(Trifluoromethyl)benzylamine. chemicalbook.com Similarly, the predicted strong IR absorptions in the 1350-1100 cm⁻¹ range are consistent with the known spectral features of trifluoromethylated aromatic compounds. nist.gov A thorough experimental investigation would be required to fully validate and refine the computational model for this specific molecule.

Vii. Advanced Applications and Interdisciplinary Research Frontiers

Utilization as a Molecular Building Block in Complex Chemical Systems

The primary documented application of 2,6-bis(trifluoromethyl)benzylamine is as a key reactant in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

Scientific research has extensively documented the use of this compound in the development of G protein-coupled receptor kinase (GRK) inhibitors. In this context, the amine serves as a crucial building block, introduced via amide bond coupling reactions to form a 2,6-bis(trifluoromethyl)benzylamide moiety within the final inhibitor structure. google.comnih.govresearchgate.netumich.eduresearchgate.net

The rationale for incorporating this specific fragment lies in the steric and electronic effects of the two ortho-trifluoromethyl groups. Research has shown that the 2,6-disubstitution pattern on the benzylamide portion of the inhibitor is critical for achieving high potency and selectivity, particularly for GRK2. nih.gov The bulky trifluoromethyl groups can influence the conformation of the molecule, leading to a better fit in the hydrophobic pocket of the target kinase and enhancing selectivity over other related kinases like ROCK1. nih.gov

A comparative study highlighted the significance of the 2,6-substitution pattern. When the trifluoromethyl groups were moved to the meta positions, as in a 3,5-bis(trifluoromethyl)benzyl amide, a significant loss in GRK2 potency was observed. nih.gov This underscores the critical role of the specific ortho-substitution provided by this compound in designing selective kinase inhibitors. nih.gov

The synthesis of these complex inhibitors often involves a multi-step process where a core structure is first assembled, followed by the coupling of the amine. google.comnih.govresearchgate.net For instance, in the synthesis of certain GRK2 inhibitors, this compound is used to displace a leaving group or react with a carboxylic acid derivative on a pre-assembled molecular scaffold. google.comumich.edu

Table 1: Application of this compound in the Synthesis of GRK Inhibitors

Target Role of this compound Key Finding References
G protein-coupled receptor kinase 2 (GRK2) Reactant for introducing a 2,6-bis(trifluoromethyl)benzylamide moiety The 2,6-disubstitution pattern is critical for inhibitor potency and selectivity. nih.gov

There is currently no available scientific literature detailing the specific use of this compound in ligand design for coordination chemistry.

There is currently no available scientific literature describing the application of this compound as a precursor in the synthesis of functional polymers or optoelectronic components.

There is currently no available scientific literature on the use of this compound as a scaffold for creating supramolecular assemblies such as rotaxanes.

Role in Catalysis

There is currently no available scientific literature that reports the use of this compound as an organocatalyst.

The primary contribution of this compound in the context of metal-catalyzed reactions is as a substrate in amide bond forming cross-coupling reactions. The synthesis of potent GRK2 inhibitors has been achieved through synthetic routes that involve the condensation of this compound with a carboxylic acid-bearing fragment, a reaction often facilitated by coupling agents but can also be influenced by metal-based catalysts in broader synthetic strategies. google.comresearchgate.net

In a broader sense, the successful incorporation of the 2,6-bis(trifluoromethyl)benzylamide moiety into complex molecules contributes to the development of synthetic methodologies by demonstrating the utility of this amine in late-stage functionalization, a key strategy in modern drug discovery. The insights gained from how the sterically hindered and electronically distinct nature of this amine affects reaction outcomes can inform the development of new coupling protocols.

Research in Medicinal Chemistry as a Synthetic Intermediate for Active Pharmaceutical Ingredients

While direct, widespread application of this compound as a key intermediate in the synthesis of numerous commercial Active Pharmaceutical Ingredients (APIs) is not extensively documented in publicly available literature, its utility has been demonstrated in the targeted development of potent and selective kinase inhibitors.

A notable example is its use in the synthesis of inhibitors for G protein-coupled receptor kinase 2 (GRK2), a protein implicated in cardiovascular diseases. In a structure-based drug design study, researchers synthesized a series of compounds to probe the binding pocket of GRK2. researchgate.net One of the synthesized compounds, designated as Compound E17, was prepared using this compound. google.com This highlights the role of the 2,6-bis(trifluoromethyl)benzyl moiety in exploring and optimizing interactions within the active site of a therapeutic target. The specific substitution pattern is crucial for modulating the potency and selectivity of the final compound. researchgate.net

Detailed Research Findings for GRK2 Inhibitor Synthesis

The synthesis of Compound E17 involved the coupling of this compound with a suitable molecular scaffold. google.com The rationale for incorporating the 2,6-bis(trifluoromethyl)benzyl group was to introduce steric bulk and specific electronic interactions to potentially enhance selectivity and potency against the target kinase. researchgate.net

Below is a table summarizing the key compound mentioned in the research:

Compound NameIntermediate UsedTherapeutic TargetResearch Focus
Compound E17This compoundG protein-coupled receptor kinase 2 (GRK2)Development of selective kinase inhibitors for potential therapeutic use in cardiovascular diseases. researchgate.netgoogle.com

This interactive table provides a summary of the documented use of this compound in medicinal chemistry research.

The research underscores the importance of uniquely substituted building blocks like this compound in the iterative process of drug discovery, where fine-tuning of molecular structure is essential to achieve the desired pharmacological profile.

Development of Novel Fluorination Methodologies Utilizing this compound Derivatives

A comprehensive review of scientific literature and patent databases did not yield specific research findings on the development and application of this compound derivatives as reagents or catalysts in novel fluorination methodologies. While the field of fluorination chemistry is rapidly advancing, with numerous new reagents and methods being developed, the use of derivatives of this specific compound does not appear to be a documented strategy in the available public domain. Research in this area tends to focus on other classes of fluorinating agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-bis(trifluoromethyl)benzylamine, and how can purity be optimized?

  • Methodology :

  • Nucleophilic substitution : Start with 2,6-bis(trifluoromethyl)bromobenzene (CAS 118527-30-3, see [ ]) as a precursor. React with ammonia or a primary amine under anhydrous conditions.
  • Reductive amination : Use 2,6-bis(trifluoromethyl)benzaldehyde (hypothetical intermediate; analogous to 3,5-isomer synthesis in [ ]) with ammonia and a reducing agent (e.g., NaBH₃CN).
  • Purification : Employ fractional distillation (bp for 3,5-isomer: 82–84°C at 15 mm Hg ) or recrystallization (mp for hydrochloride salt: >97% purity ). Use HPLC with trifluoroacetic acid-modified mobile phases to assess purity.

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :

  • ¹⁹F NMR : Identify CF₃ groups (δ ~ -60 to -70 ppm, split due to para-substitution) .
  • X-ray crystallography : Use SHELX (for small-molecule refinement) or Mercury (for crystal visualization) to resolve structural ambiguities. Compare with 3,5-isomer data (e.g., bond angles, torsion angles).
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 244.14 (calculated for C₉H₈F₆N).

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. The 3,5-isomer is classified as a corrosive solid (UN 3259) ; similar precautions apply.
  • PPE : Use nitrile gloves, lab coats, and fume hoods. Neutralize spills with dilute acetic acid.

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported physical properties (e.g., melting points)?

  • Methodology :

  • Compare experimental data (e.g., 3,5-isomer mp: 50–55°C vs. theoretical predictions via COSMO-RS).
  • Use Mercury to analyze crystal packing efficiency, which influences melting behavior. For the 2,6-isomer, steric effects from CF₃ groups may reduce symmetry, altering mp vs. the 3,5-isomer.

Q. What role does this compound play in asymmetric catalysis or drug design?

  • Methodology :

  • Chiral ligand synthesis : Convert to a Schiff base for coordination with transition metals (e.g., Pd, Cu). Test enantioselectivity in C–C coupling reactions .
  • Pharmacophore modification : Incorporate into protease inhibitors (e.g., HIV-1) via amide bond formation. Assess bioactivity using SPR or enzymatic assays .

Q. How can crystallographic data address contradictions in reaction mechanisms involving this compound?

  • Methodology :

  • Refine intermediates using SHELXL to identify bond-length distortions or hydrogen-bonding networks.
  • Compare electron density maps (Mercury ) for 2,6- vs. 3,5-isomers to assess steric/electronic effects on reactivity.

Key Considerations for Researchers

  • Isomer-Specific Challenges : The 2,6-isomer’s steric hindrance may reduce reactivity in nucleophilic substitutions compared to the 3,5-isomer.
  • Data Gaps : Experimental validation (e.g., DSC for mp, GC-MS for purity) is essential due to limited direct evidence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.